Cas no 852913-25-8 (1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-(6-methoxyquinolin-4-yl)((2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea)

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-(6-methoxyquinolin-4-yl)((2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea structure
852913-25-8 structure
商品名:1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-(6-methoxyquinolin-4-yl)((2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea
CAS番号:852913-25-8
MF:C29H28F6N4OS
メガワット:594.614246368408
MDL:MFCD16621389
CID:855091
PubChem ID:329761352

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-(6-methoxyquinolin-4-yl)((2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea 化学的及び物理的性質

名前と識別子

    • 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-(6-methoxyquinolin-4-yl)((2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea
    • N-[3,5-Bis(trifluoroMethyl)phenyl]-N′-[(9R)-6′-Methoxy-9-cinchonanyl]thiourea
    • N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(9R)-6'-methoxycinchonan-9-yl]thiourea
    • N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(9R)-6′-methoxycinchonan-9-yl]thiourea (ACI)
    • N-[3,5-Bis(trifluoromethyl)phenyl]-N-[(9R)-6-methoxycinchonan-9-yl]thiourea
    • 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]thiourea
    • 1-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-3-[(R)-[(2R,4S,5R)-5-ETHENYL-1-AZABICYCLO[2.2.2]OCTAN-2-YL](6-METHOXYQUINOLIN-4-YL)METHYL]THIOUREA
    • SCHEMBL15543497
    • 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(R)-[(1S,2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea
    • CS-16162
    • D75249
    • IQMKPBFOEWWDIQ-ZRJNXXGPSA-N
    • DTXSID20479698
    • 852913-25-8
    • DB-211150
    • AKOS016004079
    • SCHEMBL18202128
    • N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(9R)-6'-methoxy-9-cinchonanyl]thiourea, >=90.0%
    • N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(3alpha)-6'-methoxycinchonan-9-yl]thiourea
    • 3-[3,5-bis(trifluoromethyl)phenyl]-1-[(R)-[(1S,2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea
    • N-[3 pound not5-Bis(trifluoromethyl)phenyl]-N'-[(9R)-6'-methoxycinchonan-9-yl]thiourea
    • CS-0091876
    • MDL: MFCD16621389
    • インチ: 1S/C29H28F6N4OS/c1-3-16-15-39-9-7-17(16)10-25(39)26(22-6-8-36-24-5-4-21(40-2)14-23(22)24)38-27(41)37-20-12-18(28(30,31)32)11-19(13-20)29(33,34)35/h3-6,8,11-14,16-17,25-26H,1,7,9-10,15H2,2H3,(H2,37,38,41)/t16-,17-,25+,26+/m0/s1
    • InChIKey: IQMKPBFOEWWDIQ-ZRJNXXGPSA-N
    • ほほえんだ: [C@@H](C1=CC=NC2=CC=C(C=C12)OC)([C@H]1C[C@@H]2CC[N@@]1C[C@@H]2C=C)NC(=S)NC1C=C(C(F)(F)F)C=C(C(F)(F)F)C=1

計算された属性

  • せいみつぶんしりょう: 594.18880168g/mol
  • どういたいしつりょう: 594.18880168g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 41
  • 回転可能化学結合数: 10
  • 複雑さ: 912
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 6.6
  • トポロジー分子極性表面積: 81.5Ų

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-(6-methoxyquinolin-4-yl)((2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea セキュリティ情報

  • 記号: GHS06
  • シグナルワード:Danger
  • 危害声明: H301
  • 警告文: P301+P310
  • 危険物輸送番号:UN 2811 6.1 / PGIII
  • WGKドイツ:3
  • 危険カテゴリコード: 25
  • セキュリティの説明: 45
  • 危険物標識: T
  • ちょぞうじょうけん:(BD233669)
  • 危険レベル:6.1
  • 包装グループ:

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-(6-methoxyquinolin-4-yl)((2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
ChemScence
CS-0091876-50mg
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(9R)-6'-methoxycinchonan-9-yl]thiourea
852913-25-8 99.06%
50mg
$116.0 2022-04-26
eNovation Chemicals LLC
D766886-500mg
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(9R)-6'-methoxycinchonan-9-yl]thiourea
852913-25-8 97%
500mg
$520 2024-06-07
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD233669-5g
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-(6-methoxyquinolin-4-yl)((2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea
852913-25-8 97%
5g
¥17339.0 2024-04-18
Ambeed
A803063-5g
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-(6-methoxyquinolin-4-yl)((2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea
852913-25-8 97% mix TBC as stabilizer
5g
$920.00 2021-07-07
ChemScence
CS-0091876-250mg
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(9R)-6'-methoxycinchonan-9-yl]thiourea
852913-25-8 99.06%
250mg
$280.0 2022-04-26
ChemScence
CS-0091876-500mg
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(9R)-6'-methoxycinchonan-9-yl]thiourea
852913-25-8 99.06%
500mg
$510.0 2022-04-26
eNovation Chemicals LLC
D766886-100mg
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(9R)-6'-methoxycinchonan-9-yl]thiourea
852913-25-8 97%
100mg
$165 2024-06-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N854151-500mg
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(9R)-6'-methoxycinchonan-9-yl]thiourea
852913-25-8 ≥98%,99%d.e.
500mg
¥3,015.00 2022-09-01
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
lj0444-100mg
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-(6-methoxyquinolin-4-yl)((2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea
852913-25-8 98%,99%e.e.
100mg
¥1350.0 2024-07-19
TRC
B073115-10mg
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-(6-methoxyquinolin-4-yl)((2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea
852913-25-8
10mg
$ 150.00 2022-06-07

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-(6-methoxyquinolin-4-yl)((2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea 合成方法

ごうせいかいろ 1

はんのうじょうけん
リファレンス
Organocatalytic Enantioselective γ-Position-Selective Mannich Reactions of β-Ketocarbonyl Derivatives
Bethi, Venkati; et al, Organic Letters, 2022, 24(37), 6711-6715

ごうせいかいろ 2

はんのうじょうけん
1.1 Solvents: Dichloromethane
リファレンス
Highly Enantioselective Amination Reactions of Fluorinated Keto Esters Catalyzed by Novel Chiral Guanidines Derived from Cinchona Alkaloids
Han, Xiao; et al, Advanced Synthesis & Catalysis, 2010, 352(16), 2778-2782

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate ,  Diphenylphosphoryl azide Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 24 h, rt; rt → 50 °C; 10 h, 50 °C; 15 h, 50 °C; 50 °C → rt
1.2 Reagents: Water ;  24 h, rt
1.3 Solvents: Tetrahydrofuran ;  rt; overnight, rt
リファレンス
Organocatalytic enantio- and diastereoselective cycloetherification via dynamic kinetic resolution of chiral cyanohydrins
Yoneda, Naoki; et al, Nature Communications, 2017, 8(1), 1-7

ごうせいかいろ 4

はんのうじょうけん
リファレンス
Organocatalytic Asymmetric Addition of Naphthols and Electron-Rich Phenols to Isatin-Derived Ketimines: Highly Enantioselective Construction of Tetrasubstituted Stereocenters
Montesinos-Magraner, Marc; et al, Angewandte Chemie, 2015, 54(21), 6320-6324

ごうせいかいろ 5

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  rt; overnight, rt
リファレンス
Asymmetric Synthesis and Bioselective Activities of α-Amino-phosphonates Based on the Dufulin Motif
Zhang, Guoping; et al, Journal of Agricultural and Food Chemistry, 2016, 64(21), 4207-4213

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 24 h, rt; rt → 50 °C; 17 h, 50 °C; 50 °C → rt
1.2 Reagents: Triphenylphosphine ;  15 h, 50 °C; 50 °C → rt
1.3 Solvents: Water ;  24 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  rt
1.5 Reagents: Ammonia Solvents: Water ;  basified, rt
2.1 Solvents: Tetrahydrofuran ;  overnight, rt
リファレンス
From meso-Lactide to Isotactic Polylactide: Epimerization by B/N Lewis Pairs and Kinetic Resolution by Organic Catalysts
Zhu, Jian-Bo; et al, Journal of the American Chemical Society, 2015, 137(39), 12506-12509

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate ,  Diphenylphosphoryl azide Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 24 h, rt; rt → 50 °C; 25 h, 50 °C; 50 °C → rt
1.2 Reagents: Water ;  24 h, rt
1.3 Solvents: Tetrahydrofuran ;  rt; overnight, rt
リファレンス
Asymmetric Cycloetherification by Bifunctional Organocatalyst
Asano, Keisuke ; et al, Synthesis, 2018, 50(21), 4243-4253

ごうせいかいろ 8

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  overnight, rt
リファレンス
Kinetic Resolution of Acylsilane Cyanohydrins via Organocatalytic Cycloetherification
Matsumoto, Akira ; et al, Chemistry - An Asian Journal, 2019, 14(1), 116-120

ごうせいかいろ 9

はんのうじょうけん
リファレンス
Organocatalytic Enantioselective γ-Position-Selective Mannich Reactions of β-Ketocarbonyl Derivatives
Bethi, Venkati; et al, Organic Letters, 2022, 24(37), 6711-6715

ごうせいかいろ 10

はんのうじょうけん
リファレンス
Catalyst- and Substituent-Controlled Switching of Chemoselectivity for the Enantioselective Synthesis of Fully Substituted Cyclobutane Derivatives via 2 + 2 Annulation of Vinylogous Ketone Enolates and Nitroalkene
Akula, Pavan Sudheer; et al, Organic Letters, 2018, 20(24), 7835-7839

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate ,  Diphenylphosphoryl azide Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 24 h, rt; 10 h, 50 °C
1.2 Reagents: Triphenylphosphine ;  15 h, 50 °C
1.3 Reagents: Water ;  24 h, rt
1.4 Solvents: Tetrahydrofuran ;  overnight, rt
リファレンス
Organocatalytic asymmetric oxy-Michael addition to a γ-hydroxy-α,β-unsaturated thioester via hemiacetal intermediates
Okamura, Takaaki; et al, Chemical Communications (Cambridge, 2012, 48(42), 5076-5078

ごうせいかいろ 12

はんのうじょうけん
1.1 Solvents: 5-Methoxy-1,3-benzodioxole ;  2.5 h, rt
リファレンス
MeSesamol, a bio-based and versatile polar aprotic solvent for organic synthesis and depolymerization
Dargo, Gyula ; et al, Chemical Engineering Journal (Amsterdam, 2023, 471,

ごうせいかいろ 13

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  overnight, rt
リファレンス
Highly enantioselective conjugate addition of nitromethane to chalcones using bifunctional cinchona organocatalysts
Vakulya, Benedek; et al, Organic Letters, 2005, 7(10), 1967-1969

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate ,  Diphenylphosphoryl azide Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 24 h, rt; rt → 50 °C; 10 h, 50 °C
1.2 Reagents: Triphenylphosphine ;  15 h, 50 °C; 50 °C → rt
1.3 Solvents: Water ;  24 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  rt
1.5 Reagents: Ammonia Solvents: Water ;  basified, rt
1.6 Solvents: Tetrahydrofuran ;  rt; overnight, rt
リファレンス
Organocatalytic Enantio- and Diastereoselective Construction of syn-1,3-Diol Motifs via Dynamic Kinetic Resolution of In Situ Generated Chiral Cyanohydrins
Matsumoto, Akira; et al, Organic Letters, 2019, 21(8), 2688-2692

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate ,  Diphenylphosphoryl azide Solvents: Tetrahydrofuran
1.2 Solvents: Water
1.3 Solvents: Tetrahydrofuran ;  24 h; 10 h; 15 h
1.4 -
1.5 rt → 0 °C; overnight, 0 °C; 0 °C → rt; rt; rt → 50 °C; 50 °C; 50 °C → rt
1.6 rt
1.7 rt; rt
リファレンス
Kinetic Resolution of Acylsilane Cyanohydrins via Organocatalytic Cycloetherification
Matsumoto, Akira ; et al, Chemistry - An Asian Journal, 2019, 14(1), 116-120

ごうせいかいろ 16

はんのうじょうけん
リファレンス
Catalytic 1,2-Rearrangements: Organocatalyzed Michael/Semi-Pinacol-like Rearrangement Cascade of 1,3-Diones and Nitroolefins
Jao, Tsung-Jung; et al, Organic Letters, 2020, 22(1), 62-67

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-(6-methoxyquinolin-4-yl)((2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea Raw materials

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-(6-methoxyquinolin-4-yl)((2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea Preparation Products

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(CAS:852913-25-8)1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-(6-methoxyquinolin-4-yl)((2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea
CL3938
清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:852913-25-8)1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-(6-methoxyquinolin-4-yl)((2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea
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清らかである:99%/99%
はかる:250mg/1g
価格 ($):202.0/707.0